1,6-Anhydro-beta-D-galactopyranose triacetate
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Overview
Description
1,6-Anhydro-beta-D-galactopyranose triacetate, also known as 1,6-Anhydro-D-galactitol triacetate, is a derivative of the monosaccharide galactitol. This compound is composed of three acetate molecules attached to the galactitol molecule. It is a novel compound with a wide range of applications in both scientific research and laboratory experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Anhydro-beta-D-galactopyranose triacetate can be synthesized through the acetylation of 1,6-anhydro-beta-D-galactopyranose. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using acetic anhydride and appropriate catalysts. The process may include purification steps such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-beta-D-galactopyranose triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sugars, while reduction can produce reduced sugar derivatives. Substitution reactions can result in various substituted galactopyranose derivatives .
Scientific Research Applications
1,6-Anhydro-beta-D-galactopyranose triacetate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems.
Industry: It finds use in the production of bio-based materials and as a chemical tracer in environmental studies
Mechanism of Action
The mechanism by which 1,6-Anhydro-beta-D-galactopyranose triacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can participate in metabolic pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-beta-D-glucopyranose triacetate: Similar in structure but derived from glucose instead of galactose.
Levoglucosan: An anhydrous sugar formed during the pyrolysis of cellulose, used as a chemical platform for producing high-value chemicals.
Uniqueness
1,6-Anhydro-beta-D-galactopyranose triacetate is unique due to its specific structural features, including the 1,6-anhydro bridge and the presence of three acetate groups. These structural characteristics confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
[(2S,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10-,11+,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQMOSGYGQJOJ-SHWDNJPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]2OCC([C@@H]1OC(=O)C)O2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747040 |
Source
|
Record name | (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4132-24-5 |
Source
|
Record name | (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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